molecular formula C12H16O7 B013578 3,4,6-Tri-O-acetyl-D-galactal CAS No. 4098-06-0

3,4,6-Tri-O-acetyl-D-galactal

Cat. No.: B013578
CAS No.: 4098-06-0
M. Wt: 272.25 g/mol
InChI Key: LLPWGHLVUPBSLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-D-galactal typically involves the acetylation of D-galactal. The process begins with the protection of the hydroxyl groups on the galactal molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the 3, 4, and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Tri-O-acetyl-D-galactal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in the synthesis of complex carbohydrates and other organic molecules .

Scientific Research Applications

Carbohydrate Synthesis

Key Intermediate in Oligosaccharide Production
3,4,6-Tri-O-acetyl-D-galactal serves as a crucial building block for the synthesis of oligosaccharides. These oligosaccharides are vital for studying glycoproteins and glycolipids, which play essential roles in biological processes and cellular interactions .

Table 1: Oligosaccharides Synthesized Using this compound

OligosaccharidePurposeReference
GalactooligosaccharidesPrebiotic effects
Glycosylated proteinsTherapeutic applications
Antigenic oligosaccharidesVaccine development

Drug Development

Targeting Carbohydrate-Binding Proteins
Derivatives of this compound are explored in pharmaceutical research for developing new drugs that target specific carbohydrate-binding proteins. This application is particularly relevant in the design of therapeutics aimed at diseases where carbohydrate interactions are critical .

Biotechnology

Enhancing Protein Stability
In biopharmaceutical applications, this compound is utilized to produce glycosylated proteins. The glycosylation process enhances the stability and efficacy of these proteins, making them more effective as therapeutic agents .

Food Industry

Natural Flavoring Agent
this compound acts as a flavoring agent or sweetener in food formulations. It provides a natural alternative to synthetic sweeteners, appealing to health-conscious consumers .

Research in Glycobiology

Studying Carbohydrate Interactions
This compound facilitates research into carbohydrate interactions within biological systems. Understanding these interactions is crucial for elucidating cellular processes and disease mechanisms .

Case Study 1: Synthesis of Glycosides

In a study examining the synthesis of various glycosides using this compound as a precursor, researchers demonstrated its effectiveness in producing complex carbohydrates that mimic natural glycosylation patterns found in human cells. This research has implications for drug design and development of glycoprotein-based therapeutics .

Case Study 2: Antiviral Drug Development

Another significant application involved the use of derivatives of this compound in the development of antiviral drugs targeting viral glycoproteins. The study highlighted how modifications to the acetyl groups on D-galactal could enhance binding affinity to viral targets, leading to more effective antiviral agents .

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-acetyl-D-galactal involves its ability to act as a glycosyl donor in glycosylation reactions. The acetyl groups enhance its reactivity, allowing it to form glycosidic bonds with various acceptor molecules. This reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

  • 3,4,6-Tri-O-acetyl-D-glucal
  • 3,4,6-Tri-O-acetyl-D-mannal
  • 3,4,6-Tri-O-acetyl-D-xylal

Comparison: 3,4,6-Tri-O-acetyl-D-galactal is unique due to its specific configuration and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in glycosylation reactions. Its ability to introduce deoxy positions and new functionalities makes it a valuable tool in carbohydrate chemistry .

Biological Activity

3,4,6-Tri-O-acetyl-D-galactal is a derivative of D-galactose characterized by the acetylation of three hydroxyl groups. This modification enhances its chemical reactivity and solubility, making it a significant intermediate in synthetic organic chemistry and a potential candidate for various biological applications. This article explores its biological activity through synthesis methods, interaction studies, and preliminary research findings.

  • Molecular Formula : C₁₂H₁₆O₇
  • Molecular Weight : 272.25 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in chloroform (10 mg/ml) and sensitive to heat; recommended storage at low temperatures .

Synthesis

The synthesis of this compound typically involves the acetylation of D-galactal using acetic anhydride or acetyl chloride in the presence of a base like pyridine. The general reaction can be summarized as follows:

  • Reactants : D-galactal + Acetic anhydride/acetyl chloride
  • Catalyst : Pyridine
  • Product : this compound

This compound serves as a crucial building block for both solution-phase and solid-phase synthesis of oligosaccharides .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, conjugates formed with 2-amino-1,3,4-thiadiazole derivatives demonstrated significant biological activity against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT116 (colorectal cancer)
    • HeLa (cervical cancer)

The results indicated that while MCF-7 cells showed resistance to the tested compounds, HCT116 and HeLa cells exhibited pro-apoptotic effects. Specifically, the thiadiazole derivatives induced apoptosis in HCT116 cells and increased sub-G1 cell populations in HeLa cells .

Interaction Studies

Interaction studies involving this compound have focused on its reactivity with other biomolecules. Its triacetate structure enhances stability and reactivity compared to monoacetate counterparts. This feature is crucial for developing glycosylated compounds with improved biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
D-GalactoseUnmodified sugarBasic structure without acetylation
2-Azido-3,4,6-tri-O-acetyl-D-galactalAzido group at C-2Enhanced reactivity for further derivatization
3-O-Acetyl-D-galactalOnly one acetyl groupLess reactive than tri-O-acetyl derivative
4-O-Acetyl-D-galactalAcetylation at C-4 onlyDifferent reactivity profile

The unique triacetate structure of this compound provides enhanced stability and potential for various biological applications compared to its monoacetate counterparts .

Case Studies

  • Study on Antitumor Activity :
    • Objective : To assess the anticancer potential of thiadiazole derivatives synthesized from this compound.
    • Methodology : Synthesis of conjugates followed by cytotoxicity assays on selected tumor cell lines.
    • Findings : Notable cytotoxic effects observed in HCT116 and HeLa cells; potential for further development into anticancer therapies .
  • Conformational Studies :
    • A comparative study using density functional theory (DFT) highlighted the conformational equilibrium of this compound compared to other similar compounds. This study provided insights into the compound's stability and reactivity profiles under various conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4,6-Tri-O-acetyl-D-galactal via chemical methods?

  • Methodological Answer : The compound is typically synthesized via the Ferrier rearrangement using N-hydroxymethylphthalimide and boron trifluoride etherate (BF₃·Et₂O) as a catalyst. Key steps include:

  • Acetylation of D-galactal under anhydrous conditions to protect hydroxyl groups.
  • Monitoring reaction progress via TLC and isolating products using column chromatography.
  • Purification by recrystallization to remove non-Ferrier rearrangement byproducts (e.g., minor non-glycosidic products) .
    • Critical Note : Optimize reaction stoichiometry to minimize side products, as excess BF₃ may lead to decomposition.

Q. How is this compound characterized to confirm its structure?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify acetyl group positions (δ ~2.0 ppm for acetate methyl protons) and anomeric proton signals (δ ~5.5–6.5 ppm for the enol ether) .
  • X-ray Crystallography : To resolve conformational preferences (e.g., ⁴C₁ chair vs. ⁵H₄ twist-boat) and steric interactions between acetyl groups .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (C₁₂H₁₆O₇, MW 272.25) .

Q. What are the solubility and storage requirements for this compound?

  • Methodological Answer :

  • Solubility : Highly soluble in organic solvents (e.g., DCM, DMSO, methanol) but sparingly soluble in water due to hydrophobic acetyl groups. Contradictory reports on aqueous solubility (e.g., vs. 23) suggest batch-dependent purity .
  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis. Use desiccants to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the conformational preference of this compound influence its reactivity?

  • Methodological Answer : Computational studies (DFT) reveal a preference for the ⁵H₄ twist-boat conformation over the ⁴C₁ chair due to minimized 1,3-diaxial interactions between C3-OAc and C6-OAc groups. This conformation enhances electrophilicity at the anomeric center, favoring glycosylation reactions. Experimental validation via NOE NMR correlations is critical .

Q. What challenges arise in optimizing Ferrier rearrangement reactions with this compound?

  • Methodological Answer : Key challenges include:

  • Byproduct Formation : Non-Ferrier products (e.g., 1,2-unsaturated derivatives) form under suboptimal conditions. Isolate these via silica gel chromatography and characterize using ²D NMR .
  • Catalyst Sensitivity : BF₃·Et₂O must be freshly distilled to avoid reduced activity. Alternative catalysts (e.g., TMSOTf) may improve regioselectivity .

Q. How can azidophenylselenylation be applied to synthesize 2-deoxysugar derivatives?

  • Methodological Answer :

  • Reaction Protocol : Treat this compound with phenylselenyl azide (PhSeN₃) in DCM at –20°C to yield phenyl 2-azido-2-deoxy-1-seleno-α-D-galactopyranoside triacetate.
  • Analysis : Use ⁷⁷Se NMR to track selenium incorporation (δ ~200–400 ppm) and NOESY to confirm α-configuration .

Q. What role do acetyl protecting groups play in glycosylation reactions?

  • Methodological Answer : Acetyl groups:

  • Enhance Stability : Prevent premature hydrolysis during glycosyl donor activation.
  • Direct Regioselectivity : Steric effects guide nucleophilic attack to the anomeric center. For example, in galactopyranosyl donors, 4,6-O-acetals increase β-selectivity by restricting C1–O1 rotation .

Q. Data Contradictions and Resolution

  • Solubility Discrepancy : claims water solubility, while reports poor solubility. This may arise from differences in purity (e.g., residual solvents in less pure batches). Always verify purity via HPLC before solubility tests .
  • Conformational Preferences : highlights ⁵H₄ dominance, but X-ray data ( ) may vary with crystallization conditions. Use computational models (Cremer-Pople puckering parameters) to reconcile experimental and theoretical results .

Properties

IUPAC Name

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863045
Record name 1,3,4-Tri-O-acetyl-2,6-anhydro-5-deoxyhex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2873-29-2, 4098-06-0
Record name 3,4,6-Tri-O-acetylglucal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate
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Record name 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4,6-Tri-O-acetyl-D-galactal
3,4,6-Tri-O-acetyl-D-galactal
3,4,6-Tri-O-acetyl-D-galactal
3,4,6-Tri-O-acetyl-D-galactal
3,4,6-Tri-O-acetyl-D-galactal
3,4,6-Tri-O-acetyl-D-galactal

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